3-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide is a useful research compound. Its molecular formula is C18H19BrN2O and its molecular weight is 359.267. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
3-bromo-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide, due to its structural complexity, has been a subject of various synthesis and structural analysis studies to understand its molecular interactions and stability. For instance, research involving antipyrine-like derivatives, such as 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, focused on the X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These studies provide insights into the compound's solid-state structures, revealing that molecular sheets primarily formed by hydrogen bonds contribute significantly to the stabilization of the compound through electrostatic energy contributions (Saeed et al., 2020).
Antipsychotic Agents Development
Another significant area of research application for 3-bromo-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide derivatives involves the development of potential antipsychotic agents. Derivatives like cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide have been synthesized and evaluated for their neuroleptic activity, demonstrating potent inhibitory effects on apomorphine-induced stereotyped behavior in rats. This research indicates the potential of such compounds to serve as potent drugs with minimal side effects in the treatment of psychosis (Iwanami Sumio et al., 1981).
Anti-Cancer Activity
The synthesis and evaluation of novel quinuclidinone derivatives, including 3-bromo-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide analogs, have been explored for their potential anti-proliferative agents against cancer. These compounds have undergone rigorous characterization and screening for anti-cancer activity, with some analogs showing potent anti-cancer activity in cell viability assays. Such research opens pathways for developing new classes of anti-cancer agents (Soni et al., 2015).
Molecular Interaction Studies
Research on 3-bromo-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide derivatives also extends to studies of molecular interactions, such as those involving copper-catalyzed amidation and imidation of unactivated alkanes. These studies are crucial for understanding the chemical behavior of such compounds and their potential applications in synthetic chemistry and drug development (Tran et al., 2014).
Mécanisme D'action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through processes such as free radical reactions, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis , and some have exhibited favorable fungicidal activities .
Propriétés
IUPAC Name |
3-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O/c19-15-7-4-6-14(12-15)18(22)20-13-17-10-5-11-21(17)16-8-2-1-3-9-16/h1-4,6-9,12,17H,5,10-11,13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKKQXYLWCLNSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.